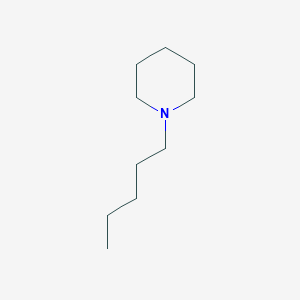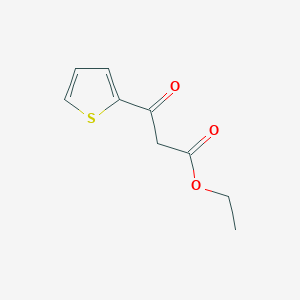
Ethyl 3-oxo-3-(thiophen-2-yl)propanoate
Descripción general
Descripción
Ethyl 3-oxo-3-(thiophen-2-yl)propanoate is a chemical compound with the molecular formula C9H10O3S and a molecular weight of 198.24 . It is commonly used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .
Molecular Structure Analysis
The InChI code for Ethyl 3-oxo-3-(thiophen-2-yl)propanoate is 1S/C9H10O3S/c1-2-12-9(11)6-7(10)8-4-3-5-13-8/h3-5H,2,6H2,1H3 . The Canonical SMILES is CCOC(=O)CC(=O)C1=CC=CS1 .Physical And Chemical Properties Analysis
Ethyl 3-oxo-3-(thiophen-2-yl)propanoate is a liquid at room temperature . It has a melting point of 24-25 degrees Celsius .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
Field: Organic Chemistry, Medicinal Chemistry
Thiophene derivatives, including Ethyl 3-oxo-3-(thiophen-2-yl)propanoate, serve as potential candidates for drug development. Researchers explore their biological effects, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For instance, suprofen (a nonsteroidal anti-inflammatory drug) and articaine (a voltage-gated sodium channel blocker and dental anesthetic) contain thiophene frameworks. The synthesis of these compounds involves condensation reactions like Gewald, Paal–Knorr, Fiesselmann, and Hinsberg methods .
Organic Semiconductors and Electronics
Field: Materials Science, Organic Electronics
Thiophene-based molecules play a crucial role in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . Researchers design and synthesize novel thiophene derivatives to enhance charge transport properties and improve device performance.
Corrosion Inhibition
Field: Materials Science, Surface Chemistry
Thiophene derivatives find applications as corrosion inhibitors in industrial chemistry and material science . Their ability to protect metal surfaces from corrosion makes them valuable in various industries.
Biocatalysis and Enantioselective Reduction
Field: Biochemistry, Biocatalysis
Researchers have achieved highly enantioselective bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl)propanoate using isolated dehydrogenases from microbial sources . These enzymes convert the compound into valuable intermediates for pharmaceutical synthesis.
Antifungal Agents
Field: Medicinal Chemistry, Antifungal Research
Novel 3-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one derivatives, containing a hydrazone group, exhibit antifungal activity against various fungi . Researchers explore their potential as antifungal agents.
Metal Complexing Agents
Field: Coordination Chemistry
Certain thiophene derivatives, such as 2-butylthiophene and 2-octylthiophene, act as metal complexing agents . These compounds have applications in coordination chemistry and metal-ion binding studies.
Safety And Hazards
Propiedades
IUPAC Name |
ethyl 3-oxo-3-thiophen-2-ylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3S/c1-2-12-9(11)6-7(10)8-4-3-5-13-8/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSDKUXHVLZDHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70292132 | |
| Record name | ethyl 3-oxo-3-(thiophen-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70292132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-oxo-3-(thiophen-2-yl)propanoate | |
CAS RN |
13669-10-8 | |
| Record name | 13669-10-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80416 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 3-oxo-3-(thiophen-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70292132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13669-10-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

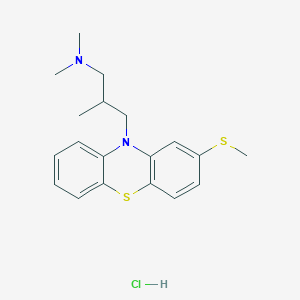
![[Diphenyl(propoxy)methyl]benzene](/img/structure/B89168.png)
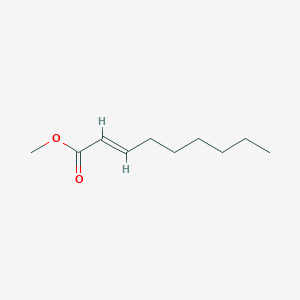
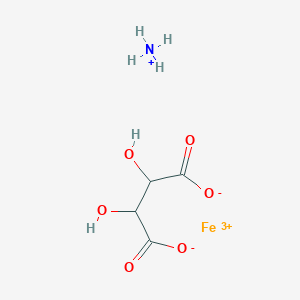
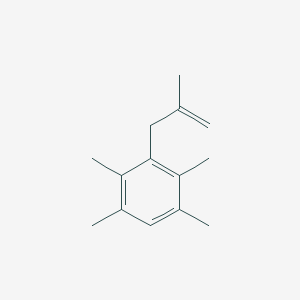

![3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate](/img/structure/B89179.png)
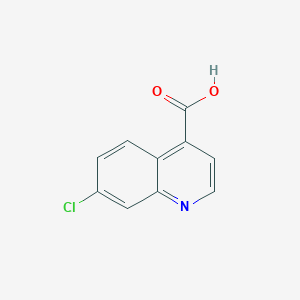
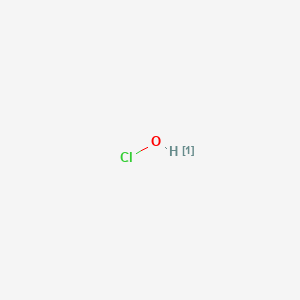
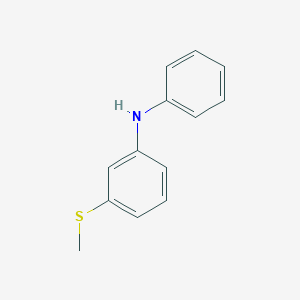


![(1R,4aβ)-Decahydro-1β-[(E)-5-hydroxy-3-methyl-3-pentenyl]-2,5,5,8aβ-tetramethylnaphthalen-2α-ol](/img/structure/B89195.png)
